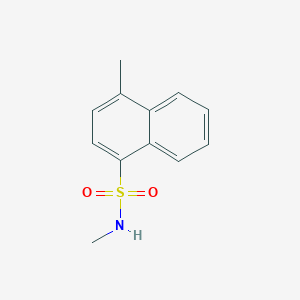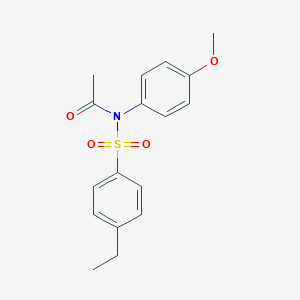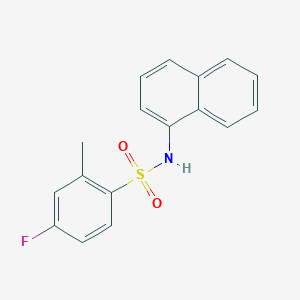![molecular formula C16H17NO5S B229879 2-HYDROXY-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]BENZOIC ACID](/img/structure/B229879.png)
2-HYDROXY-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDROXY-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]BENZOIC ACID is a complex organic compound with a unique structure that includes both hydroxyl and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the sulfonation of benzoic acid derivatives followed by the introduction of the hydroxyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in production. The process may also include purification steps such as crystallization or chromatography to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Properties
Molecular Formula |
C16H17NO5S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-hydroxy-5-[(4-propan-2-ylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H17NO5S/c1-10(2)11-3-6-13(7-4-11)23(21,22)17-12-5-8-15(18)14(9-12)16(19)20/h3-10,17-18H,1-2H3,(H,19,20) |
InChI Key |
FTLADEQPUNESHX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229797.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229799.png)
![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229801.png)



![2-{[(4-Methyl-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229811.png)
![4-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid](/img/structure/B229813.png)

![1-[(4-Methyl-1-naphthyl)sulfonyl]piperidine](/img/structure/B229816.png)

![butyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B229818.png)


